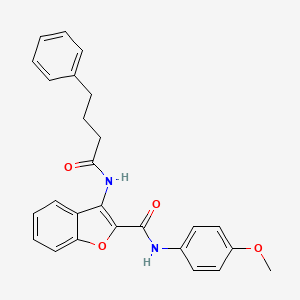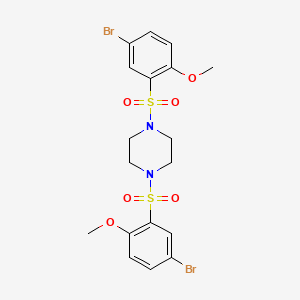![molecular formula C13H18ClNO B2372960 (5-Fenil-3-azabiciclo[3.1.1]heptan-1-il)metanol; clorhidrato CAS No. 2490398-44-0](/img/structure/B2372960.png)
(5-Fenil-3-azabiciclo[3.1.1]heptan-1-il)metanol; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-phenyl-3-azabicyclo[311]heptan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C13H17NO·HCl It is a bicyclic structure containing a phenyl group, an azabicycloheptane core, and a methanol moiety
Aplicaciones Científicas De Investigación
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride typically involves the following steps:
Formation of the Azabicycloheptane Core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction.
Addition of the Methanol Moiety: The methanol group is added through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Mecanismo De Acción
The mechanism of action of {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The azabicycloheptane core can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance binding affinity through π-π interactions, while the methanol moiety can form hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)ethanol
- (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)propanol
Uniqueness
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is unique due to its specific combination of a phenyl group, an azabicycloheptane core, and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
(5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPYJIHOMFBFNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC=CC=C3)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

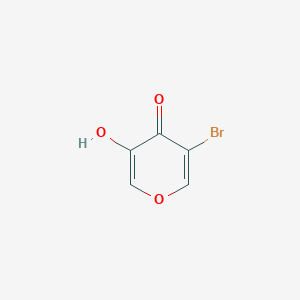
![N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide](/img/structure/B2372884.png)
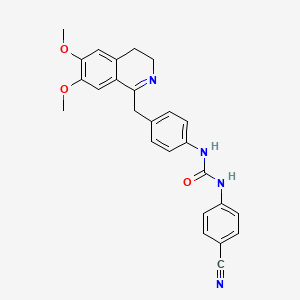
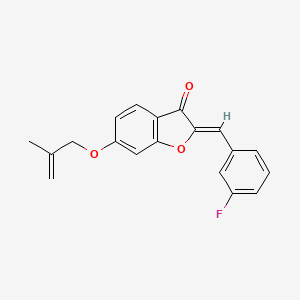
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)
![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)
![3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2372898.png)
